molecular formula C14H16N2O2S B5739097 N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea

N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea

Cat. No.: B5739097
M. Wt: 276.36 g/mol
InChI Key: WVGDGWQKTMXHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea, also known as CGP 48506, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a urea derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in GABAergic neurotransmission, which leads to the observed anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound 48506 has been shown to have significant effects on the central nervous system. It has been reported to increase the activity of GABAergic neurons, which leads to a decrease in neuronal excitability. This results in the observed anticonvulsant and anxiolytic effects. Additionally, this compound 48506 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has several advantages for use in lab experiments. It has been shown to have high potency and selectivity for the GABA-A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. Additionally, this compound 48506 has good bioavailability and can be administered orally, which makes it easy to use in animal models.
However, there are also some limitations to the use of this compound 48506 in lab experiments. One of the main limitations is that it has not been extensively studied in humans, which limits its potential therapeutic applications. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its mechanism of action in more detail, which could lead to the development of more selective and potent drugs that target the GABA-A receptor. Additionally, more studies are needed to investigate the safety and efficacy of this compound 48506 in humans, which could pave the way for its use in clinical settings.
Conclusion:
In conclusion, this compound 48506 is a urea derivative that has shown significant potential for therapeutic applications in neurological disorders. It has been synthesized through various methods and has been extensively studied for its anticonvulsant and anxiolytic effects. Its mechanism of action is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This compound 48506 has several advantages for use in lab experiments, but there are also some limitations to its use. Future research should focus on investigating its potential therapeutic applications, mechanism of action, and safety and efficacy in humans.

Synthesis Methods

N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 can be synthesized through various methods, including the reaction of 2-ethoxyaniline with 2-(chloromethyl)thiophene, followed by the reaction with urea in the presence of a catalyst. Another method involves the reaction of 2-ethoxyaniline with 2-(bromomethyl)thiophene, followed by the reaction with potassium cyanate in the presence of a catalyst. Both methods have been reported to yield high purity and good yields of this compound 48506.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, this compound 48506 has shown promise in the treatment of neuropathic pain and anxiety disorders.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-18-13-8-4-3-7-12(13)16-14(17)15-10-11-6-5-9-19-11/h3-9H,2,10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGDGWQKTMXHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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